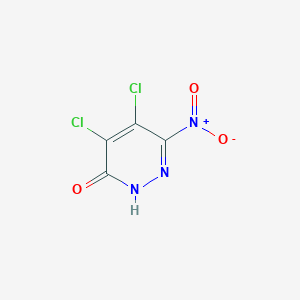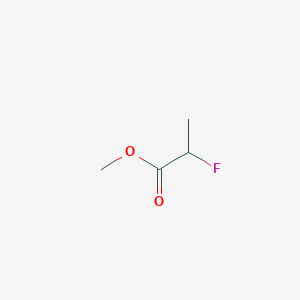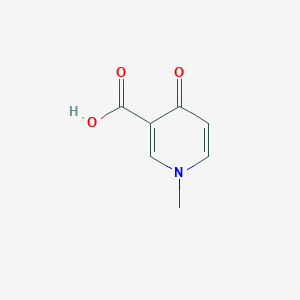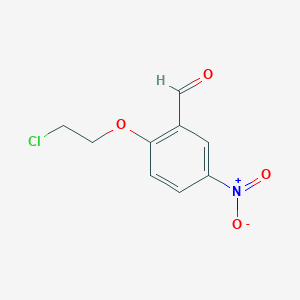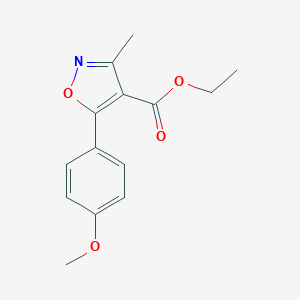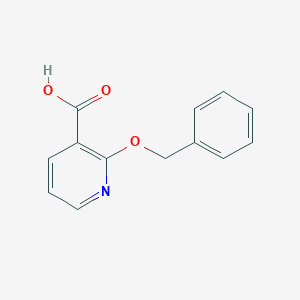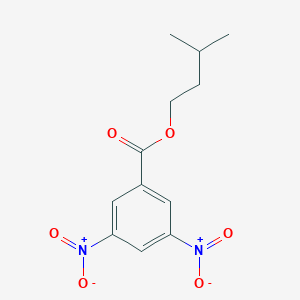
Isopentyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl 3,5-dinitrobenzoate, also known as nitrocellulose, is a highly explosive chemical compound used in various scientific research applications. It is primarily used in the field of chemistry, biochemistry, and material science. Nitrocellulose is a versatile compound that has numerous advantages and limitations for lab experiments.
Mecanismo De Acción
Nitrocellulose works by binding to proteins and other biomolecules through non-specific interactions. It is a hydrophobic compound that interacts with hydrophobic regions of the biomolecules. The binding of Isopentyl 3,5-dinitrobenzoatese to proteins and other biomolecules is reversible and depends on the strength of the interaction.
Biochemical and Physiological Effects:
Nitrocellulose has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological systems. However, it is highly explosive and can cause severe damage if mishandled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrocellulose has numerous advantages and limitations for lab experiments. It is a versatile compound that can be used in various biochemical and biophysical assays. It is also easy to handle and store. However, Isopentyl 3,5-dinitrobenzoatese is highly explosive and requires careful handling and strict safety protocols. It is also prone to degradation over time, which can affect its performance in lab experiments.
Direcciones Futuras
There are numerous future directions for the use of Isopentyl 3,5-dinitrobenzoatese in scientific research. One potential direction is the development of new assays and techniques that utilize Isopentyl 3,5-dinitrobenzoatese as a substrate. Another direction is the modification of Isopentyl 3,5-dinitrobenzoatese to improve its properties and performance in lab experiments. Additionally, the use of Isopentyl 3,5-dinitrobenzoatese in the development of new materials and explosives is an area of active research.
Conclusion:
In conclusion, Isopentyl 3,5-dinitrobenzoatese is a highly explosive compound that has numerous applications in scientific research. It is primarily used in the field of chemistry, biochemistry, and material science. Nitrocellulose is a versatile compound that has numerous advantages and limitations for lab experiments. It is easy to handle and store, but requires careful handling and strict safety protocols. There are numerous future directions for the use of Isopentyl 3,5-dinitrobenzoatese in scientific research, including the development of new assays and techniques, modification of Isopentyl 3,5-dinitrobenzoatese, and the use of Isopentyl 3,5-dinitrobenzoatese in the development of new materials and explosives.
Métodos De Síntesis
The synthesis of Isopentyl 3,5-dinitrobenzoatese involves the reaction of cellulose with a mixture of nitric and sulfuric acid. The reaction results in the formation of a highly explosive compound that is soluble in various organic solvents. The synthesis process requires careful handling and strict safety protocols to prevent any accidents or explosions.
Aplicaciones Científicas De Investigación
Nitrocellulose has numerous applications in scientific research. It is primarily used in the field of chemistry and biochemistry for the analysis of proteins, nucleic acids, and other biomolecules. Nitrocellulose is used as a substrate for Western blotting, a technique used to detect specific proteins in a sample. It is also used in the analysis of DNA and RNA through the Southern and Northern blotting techniques, respectively.
Propiedades
Número CAS |
10574-12-6 |
|---|---|
Nombre del producto |
Isopentyl 3,5-dinitrobenzoate |
Fórmula molecular |
C12H14N2O6 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
3-methylbutyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-8(2)3-4-20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,3-4H2,1-2H3 |
Clave InChI |
OVANGOIYCAFEOP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Benzoic acid, 3,5-dinitro-, 3-Methylbutyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



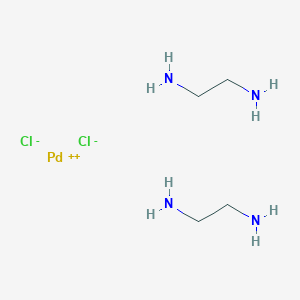
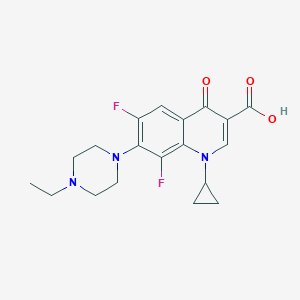

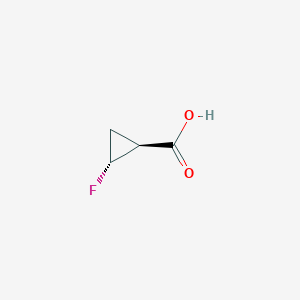
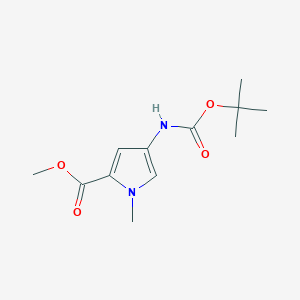

![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
